molecular formula C14H17NO2 B2606358 N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)oxirane-2-carboxamide CAS No. 2411264-20-3

N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)oxirane-2-carboxamide

Cat. No.: B2606358
CAS No.: 2411264-20-3
M. Wt: 231.295
InChI Key: MOJHYONHPOXZGX-UHFFFAOYSA-N
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Description

“N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)oxirane-2-carboxamide” is a complex organic compound. It contains a tetrahydronaphthalenylmethyl group attached to an oxirane ring (also known as an epoxide), which is further connected to a carboxamide group .


Molecular Structure Analysis

The compound contains a tetrahydronaphthalene (a partially saturated two-ring system), an oxirane ring (a three-membered ring containing an oxygen), and a carboxamide group (a carbonyl group attached to an amine) .


Chemical Reactions Analysis

The oxirane ring in the molecule is highly reactive due to ring strain and can undergo ring-opening reactions in the presence of nucleophiles. The carboxamide group can participate in various reactions involving the carbonyl group or the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a prodrug that undergoes metabolic activation in the body, or it could interact with biological targets via the reactive oxirane ring .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. It could be of interest in medicinal chemistry or materials science, among other fields .

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(13-9-17-13)15-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11,13H,3,5-6,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJHYONHPOXZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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